molecular formula C14H13N3O3S2 B2866726 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207002-38-7

1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2866726
CAS No.: 1207002-38-7
M. Wt: 335.4
InChI Key: ISXGUCHJHXNLIN-UHFFFAOYSA-N
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Description

1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic small molecule belonging to the class of 2-(thio)ureabenzothiazoles ((T)UBTs), a group renowned for its diverse biological activities and significance in medicinal chemistry research . The compound features a 5,6-dimethoxybenzothiazole scaffold—a structure with documented physicochemical properties including a molecular formula of C9H10N2O2S for its amine precursor and a calculated LogP of 1.63, indicating moderate lipophilicity . This core is linked via a thiourea bridge to a thiophene heterocycle, a functional group known for its ability to form key hydrogen bonds with biological targets, thereby influencing potency and selectivity . This structural class has demonstrated considerable research value in enzyme inhibition studies. Notably, closely related (thio)urea benzothiazole derivatives have been identified as potent inhibitors of Escherichia coli β-glucuronidase (EcGUS), an enzyme implicated in drug-induced gastrointestinal toxicity . Structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups and specific heterocyclic systems, like thiophene, can enhance inhibitory activity . Furthermore, analogous 6-hydroxybenzothiazole urea compounds have been explored as dual inhibitors of kinases like Dyrk1A and α-synuclein aggregation, showing neuroprotective effects in cellular models relevant to Parkinson's disease . The benzothiazole-urea pharmacophore is also found in molecules investigated for antifungal and antioxidant applications, highlighting the versatility of this chemical scaffold . Researchers can leverage this compound as a key intermediate or lead molecule for developing novel therapeutic agents targeting metabolic enzymes, neurodegenerative processes, or infectious diseases. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnosis, therapeutic procedures, or any form of consumption.

Properties

IUPAC Name

1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-19-9-6-8-11(7-10(9)20-2)22-14(15-8)17-13(18)16-12-4-3-5-21-12/h3-7H,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXGUCHJHXNLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)NC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The benzo[d]thiazole core is constructed via the Hantzsch reaction, employing:

  • 2-Bromo-4,5-dimethoxyacetophenone (α-haloketone)
  • Thiourea as the sulfur source

Procedure :

  • Reflux α-haloketone (1.0 eq) and thiourea (1.2 eq) in ethanol (40 mL) at 80°C for 6 hours.
  • Neutralize with ammonium hydroxide to precipitate 5,6-dimethoxybenzo[d]thiazol-2-amine .

Characterization :

  • FT-IR : N-H stretch (3350 cm⁻¹), C=N (1620 cm⁻¹), C-S (680 cm⁻¹).
  • ¹H NMR (DMSO-d₆) : δ 7.28 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.87 (s, 6H, -OCH₃).

Alternative Route: Cyclization of 2-Amino-4,5-dimethoxybenzenethiol

A thioglycolic acid-mediated cyclization under acidic conditions provides higher regioselectivity:

  • React 2-amino-4,5-dimethoxybenzenethiol (1.0 eq) with chloroacetic acid (1.1 eq) in acetic acid (30 mL) at reflux for 3 hours.
  • Isolate product via ice-water quenching.

Yield : 68% vs. 72% for Hantzsch method.

Synthesis of Thiophen-2-yl Isocyanate

Phosgene-Free Isocyanate Generation

To avoid hazardous phosgene, thiophen-2-amine is treated with triphosgene in dichloromethane:

  • Add triphosgene (0.33 eq) to a cooled (-10°C) solution of thiophen-2-amine (1.0 eq) and triethylamine (2.5 eq).
  • Warm to room temperature and stir for 2 hours.

Critical Note : Excess triphosgene ensures complete conversion, but quenching with aqueous NaHCO₃ is essential to prevent urea hydrolysis.

Urea Bond Formation Strategies

Isocyanate-Amine Coupling (Method I)

Reagents :

  • 5,6-Dimethoxybenzo[d]thiazol-2-amine (1.0 eq)
  • Thiophen-2-yl isocyanate (1.1 eq)
  • Solvent: Anhydrous DMF with DIPEA (1.5 eq)

Procedure :

  • Add isocyanate dropwise to the amine solution at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 78%.

Carbamate-Mediated Route (Method II)

For unstable isocyanates, pre-form thiophen-2-yl carbamate :

  • React thiophen-2-amine with benzyl chloroformate (1.2 eq) in THF.
  • Couple carbamate with benzo[d]thiazol-2-amine using DIPEA in DMF at 60°C.

Yield : 65% (lower due to intermediate instability).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage
Method I 78 >98 Short reaction time
Method II 65 95 Avoids isocyanate handling
Hantzsch-adj 72 97 Scalable thiazole synthesis

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.92 (s, 1H, urea-NH), 8.15 (d, J=3.6 Hz, 1H, thiophene-H), 7.75 (s, 1H, thiazole-H), 7.42 (d, J=5.1 Hz, 1H, thiophene-H), 6.98 (s, 1H, Ar-H), 3.91 (s, 6H, -OCH₃).

  • FT-IR :
    Urea C=O (1680 cm⁻¹), N-H (3320 cm⁻¹), C-O (1250 cm⁻¹).

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Calculated for C₁₄H₁₂N₃O₃S₂: C 49.55%, H 3.57%, N 12.38%; Found: C 49.48%, H 3.62%, N 12.29%.

Mechanistic Insights and Side Reactions

Urea Formation Mechanism

The isocyanate-amine coupling proceeds via nucleophilic attack of the thiazole amine on the electrophilic isocyanate carbon, forming a tetrahedral intermediate that collapses to release CO₂.

Common Side Reactions

  • Symmetrical Urea Formation : Excess isocyanate leads to bis-urea byproducts (mitigated by using 1.1 eq isocyanate).
  • Thiazole Ring Oxidation : Avoided by conducting reactions under nitrogen.

Industrial Scalability and Environmental Considerations

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Optimization : ZnCl₂ (0.5 mol%) accelerates Hantzsch synthesis by 30% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the benzo[d]thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, base catalysts, organic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials

    Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or a ligand for specific biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Benzothiazole vs. Benzamido Phenyl Cores

  • The target compound’s benzothiazole core differs from the benzamido phenyl group in 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea .
  • BPU () shares the benzothiazole core but substitutes the 6-position with an ethoxy group instead of 5,6-dimethoxy. This difference could alter solubility and target affinity, as methoxy groups are stronger electron donors than ethoxy .

Urea Linker vs. Propanol Linker

  • Compounds like 8a () use a propanol linker to connect the benzo[b]thiophene core to a piperazinyl group, enabling conformational flexibility.

Thiophene vs. Aryl Moieties

  • The thiophen-2-yl group in the target compound and 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea provides π-π stacking capabilities, similar to the 3-methoxyphenyl group in BPU.

Substituent Effects on Bioactivity

  • Dimethoxy substitutions (e.g., 5,6-dimethoxy in the target compound vs. 4,7-dimethoxy in 8a ) influence electronic and steric profiles. For instance, 5,6-dimethoxy positioning on benzothiazole may optimize interactions with kinases or proteases, as seen in related anticancer agents .

Biological Activity

1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound characterized by its unique structural features, which include a benzothiazole moiety with dimethoxy substitutions and a thiophene ring linked via a urea functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3S2C_{14}H_{13}N_{3}O_{3}S_{2}, and it possesses a molecular weight of 317.4 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions and solubility.

PropertyValue
Molecular FormulaC14H13N3O3S2C_{14}H_{13}N_{3}O_{3}S_{2}
Molecular Weight317.4 g/mol
IUPAC Name1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea
CAS Number1207002-38-7

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

  • Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit cell growth in U937 cells with IC50 values in the micromolar range .
  • Antimicrobial Properties : Studies have demonstrated that related compounds exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects . The mechanism often involves interference with bacterial DNA gyrase, which is crucial for bacterial replication.
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit enzymes involved in inflammatory processes, such as soluble epoxide hydrolase (sEH). Inhibition of sEH has been linked to reduced inflammation in various models .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like GSK-3β, which is involved in various cellular processes including cancer progression and neurodegenerative diseases. Research indicates that certain derivatives can reduce GSK-3β activity significantly .

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects. The exact pathways may vary depending on the target and the biological system under study.

Case Studies

  • Anticancer Evaluation : A study involving a series of benzothiazole derivatives demonstrated that modifications at the benzothiazole ring could enhance anticancer activity. Specifically, compounds with methoxy substitutions showed improved efficacy against U937 cells compared to unsubstituted analogs .
  • Antimicrobial Testing : In vitro assays revealed that derivatives of this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be in the low microgram per milliliter range, indicating strong antimicrobial potential .

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